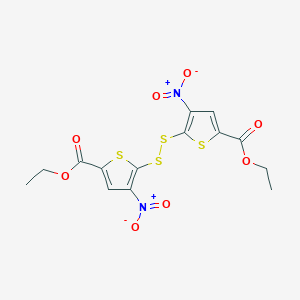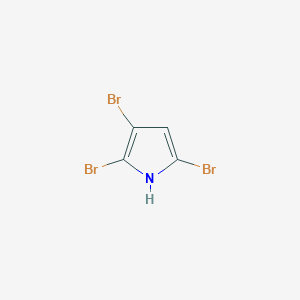
6-Bromo-3-(2-sulfanylethyl)-2h-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a bromine atom at the 6th position and a sulfanylethyl group at the 3rd position of the chromen-2-one core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one typically involves the following steps:
Thioether Formation: The sulfanylethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol (e.g., ethanethiol) with a halogenated precursor (e.g., 3-bromo-2H-chromen-2-one) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and thioether formation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, acetic acid.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 3-(2-sulfanylethyl)-2H-chromen-2-one.
Substitution: Various substituted chromen-2-one derivatives.
Applications De Recherche Scientifique
6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3-butoxy-2-fluorophenylboronic acid: Similar in structure but with different substituents.
6-Bromo-3-ethoxy-2-fluorobenzeneboronic acid: Another structurally related compound with different functional groups.
Uniqueness
6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one is unique due to the presence of both a bromine atom and a sulfanylethyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
79043-29-1 |
|---|---|
Formule moléculaire |
C11H9BrO2S |
Poids moléculaire |
285.16 g/mol |
Nom IUPAC |
6-bromo-3-(2-sulfanylethyl)chromen-2-one |
InChI |
InChI=1S/C11H9BrO2S/c12-9-1-2-10-8(6-9)5-7(3-4-15)11(13)14-10/h1-2,5-6,15H,3-4H2 |
Clé InChI |
ALOKADKMORMDEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


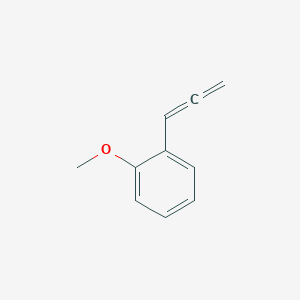
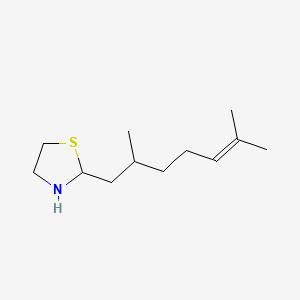
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
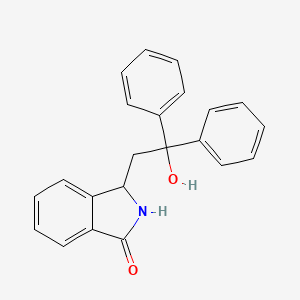
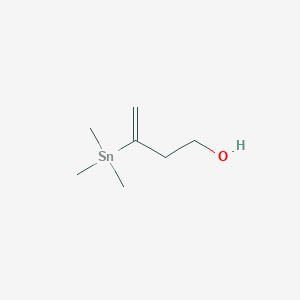
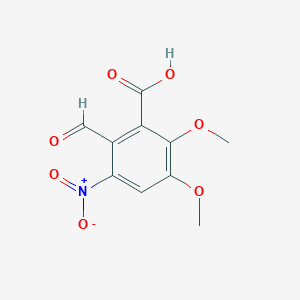
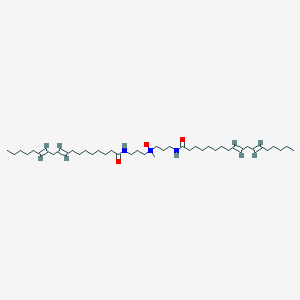
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
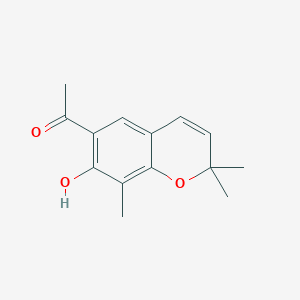
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)

